N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide: is a synthetic compound with a molecular formula of C18H35NO3 and a molecular weight of 313.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide involves several steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is typically a long-chain aliphatic compound.
Amidation Reaction: The starting material undergoes an amidation reaction with butyric acid to form the butyrylamino group.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl groups at the 1 and 3 positions.
Double Bond Formation: Finally, the double bond is introduced at the 4 position through an elimination reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cell membrane receptors and enzymes involved in signaling pathways.
Pathways Involved: It modulates pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol: A shorter-chain analog with similar biological activities.
(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic acid ethyl ester: A structurally related compound with different functional groups.
Uniqueness
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-3-5-6-7-8-9-10-11-12-14-17(21)16(15-20)19-18(22)13-4-2/h12,14,16-17,20-21H,3-11,13,15H2,1-2H3,(H,19,22)/b14-12+/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYBXHFUWRFLO-WJUDILCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)NC(=O)CCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.